(1-methyl-1H-imidazol-4-yl)boronic acid
Overview
Description
(1-Methyl-1H-imidazol-4-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with a methyl group at the 1-position and a boronic acid group at the 4-position
Mechanism of Action
Target of Action
The compound “(1-methyl-1H-imidazol-4-yl)boronic acid” or “B-(1-Methyl-1H-imidazol-4-yl)boronic acid” is a boronic acid derivative of the imidazole class Imidazole derivatives are known to interact with various proteins such asMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , and Adenylate kinase 2, mitochondrial among others .
Mode of Action
Imidazole derivatives, on the other hand, are known to interact with various targets through different mechanisms .
Biochemical Pathways
Given the wide range of targets that imidazole derivatives can interact with, it is likely that multiple biochemical pathways could be affected .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and formaldehyde to form the imidazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura cross-coupling reaction using appropriate boronic acid derivatives .
Industrial Production Methods: Industrial production of (1-methyl-1H-imidazol-4-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate efficient coupling reactions .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
(1-Methyl-1H-imidazol-4-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
1-Methylindole-2-boronic acid: Features an indole ring and is used in similar coupling reactions.
Uniqueness: (1-Methyl-1H-imidazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The presence of both the imidazole ring and boronic acid group allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives .
Properties
IUPAC Name |
(1-methylimidazol-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMUVGASVDGYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=N1)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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